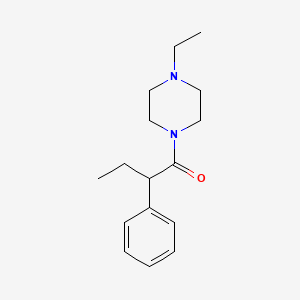![molecular formula C15H15ClN2O2 B3977176 N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B3977176.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide
Descripción general
Descripción
N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide, also known as GSK2330672, is a small molecule inhibitor that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of the protein kinase IKK2, which plays a critical role in the activation of the transcription factor NF-κB. Inhibition of IKK2 by GSK2330672 leads to the suppression of the inflammatory response, making it a promising therapeutic agent for a wide range of diseases.
Mecanismo De Acción
N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide works by inhibiting the activity of IKK2, a protein kinase that is essential for the activation of the transcription factor NF-κB. NF-κB plays a critical role in the regulation of the immune response and is involved in the expression of many genes that are important for inflammation. By inhibiting IKK2, N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide blocks the activation of NF-κB, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide have been extensively studied in preclinical models. In these models, N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has also been shown to reduce joint damage in models of rheumatoid arthritis and to improve skin lesions in models of psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide is its selectivity for IKK2, which reduces the risk of off-target effects. N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide is its moderate potency, which may limit its efficacy in some disease models. Another limitation is the potential for drug-drug interactions, which may affect the safety and efficacy of the drug.
Direcciones Futuras
There are several future directions for the development of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide and related compounds. One direction is the optimization of the potency and selectivity of the drug, which may improve its efficacy in certain disease models. Another direction is the identification of biomarkers that can predict the response to N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide, which may help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide in humans, particularly in specific disease populations.
Aplicaciones Científicas De Investigación
N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been extensively studied in preclinical models of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to reduce inflammation and improve disease symptoms. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide in humans. Although the results of these trials have been mixed, N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide still shows promise as a therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-9-13(16)4-5-14(11)20-8-7-18-15(19)12-3-2-6-17-10-12/h2-6,9-10H,7-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOXVXNGMDIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3977103.png)
methanol](/img/structure/B3977116.png)

![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)

![N-[1-(4-bromophenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B3977154.png)
![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3977187.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3977189.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)
